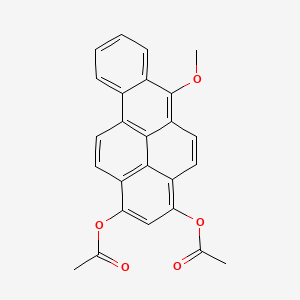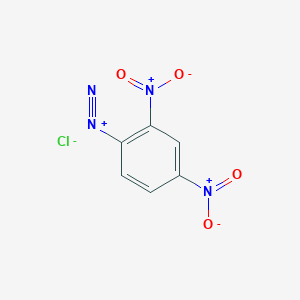
N-(3,5-dihydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dihydroxyphenyl)acetamide is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dihydroxyphenyl)acetamide typically involves the reaction of 3,5-dihydroxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-Dihydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
N-(3,5-Dihydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3,5-dihydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The acetamide group can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
- N-(3,4-Dihydroxyphenyl)acetamide
- N-(2,4-Dihydroxyphenyl)acetamide
- N-(3,5-Dihydroxyphenyl)formamide
Comparison: this compound is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions. Compared to N-(3,4-dihydroxyphenyl)acetamide, the 3,5-dihydroxy derivative may exhibit different steric and electronic effects, leading to variations in its chemical and biological properties.
Propriétés
| 73164-69-9 | |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
N-(3,5-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-2-7(11)4-8(12)3-6/h2-4,11-12H,1H3,(H,9,10) |
Clé InChI |
GGQOIZSMVYYWIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)O)O |
Solubilité |
>25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)






